molecular formula C20H17NO4 B12577293 Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- CAS No. 185521-83-9

Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-

Cat. No.: B12577293
CAS No.: 185521-83-9
M. Wt: 335.4 g/mol
InChI Key: IVPJICUXTDMGDP-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core, an amino group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out using commercially available Pd/C as a catalyst, without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with similar structural features.

    2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of naphthofuran compounds.

    Benzofuran derivatives: Compounds with a similar furan ring structure but different substituents.

Uniqueness

Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

185521-83-9

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-amino-9-(3,4-dimethoxyphenyl)-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C20H17NO4/c1-23-15-8-7-11(9-16(15)24-2)17-12-5-3-4-6-13(12)19(21)18-14(17)10-25-20(18)22/h3-9H,10,21H2,1-2H3

InChI Key

IVPJICUXTDMGDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3COC(=O)C3=C(C4=CC=CC=C42)N)OC

Origin of Product

United States

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